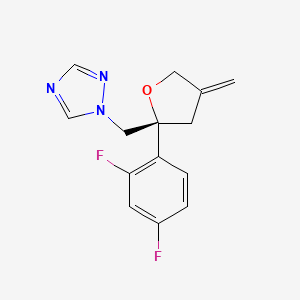
(R)-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a unique combination of difluorophenyl, methylenetetrahydrofuran, and triazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the final product. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow chemistry techniques allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole: shares similarities with other fluorinated heterocycles, such as difluoromethylated pyridines and triazoles.
Difluoromethylated Pyridines: These compounds also feature difluorophenyl groups and are studied for their biological activities.
Triazole Derivatives: Triazole-containing compounds are widely used in medicinal chemistry for their stability and ability to form strong interactions with biological targets.
Uniqueness
The uniqueness of ®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both difluorophenyl and triazole moieties enhances its versatility and potential for diverse applications .
Propiedades
Número CAS |
1370190-85-4 |
|---|---|
Fórmula molecular |
C14H13F2N3O |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
1-[[(2R)-2-(2,4-difluorophenyl)-4-methylideneoxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H13F2N3O/c1-10-5-14(20-6-10,7-19-9-17-8-18-19)12-3-2-11(15)4-13(12)16/h2-4,8-9H,1,5-7H2/t14-/m0/s1 |
Clave InChI |
GJMUJLYHXPCTOI-AWEZNQCLSA-N |
SMILES isomérico |
C=C1C[C@](OC1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
SMILES canónico |
C=C1CC(OC1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


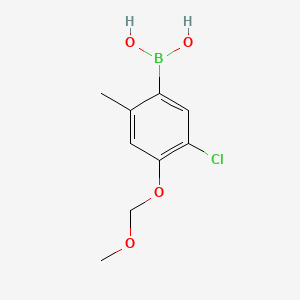
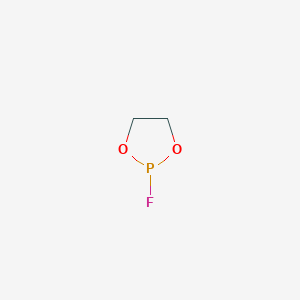
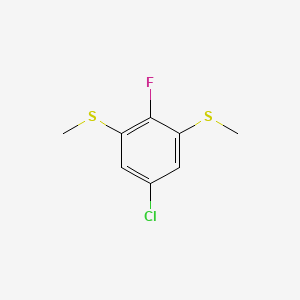
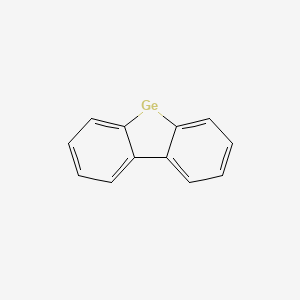
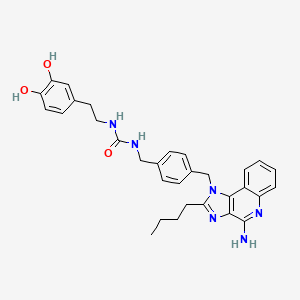
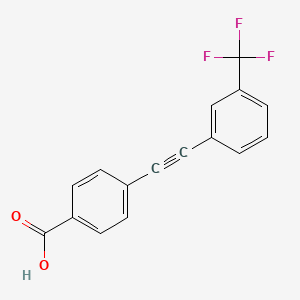
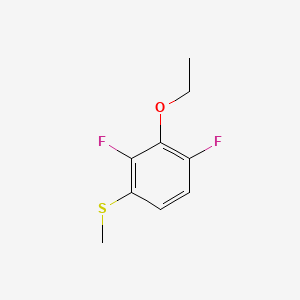
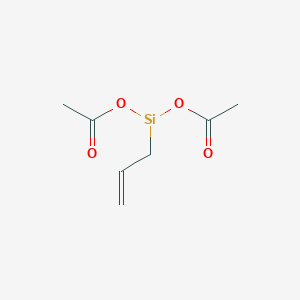
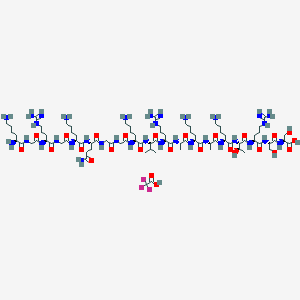

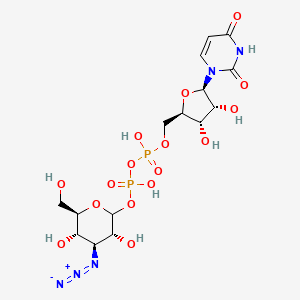
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)


